Acylation Reactivity vs. Free Acid
4-Guanidinobenzoyl Chloride, Hydrochloride provides significantly enhanced electrophilic reactivity for acylation reactions compared to its carboxylic acid counterpart, 4-guanidinobenzoic acid. The acyl chloride group enables direct nucleophilic substitution under mild anhydrous conditions, whereas the free acid requires activation via coupling reagents (e.g., Vilsmeier-Haack reaction) which introduces additional steps, reagents, and cost . In the synthesis of camostat mesylate, activation of 4-guanidinobenzoic acid hydrochloride (GBA) using the Vilsmeier-Haack reaction was required to achieve an 80% yield, highlighting the need for activation when the acyl chloride is not used [1].
| Evidence Dimension | Reactivity for esterification |
|---|---|
| Target Compound Data | Direct acylation with nucleophiles (amines, alcohols) under anhydrous conditions |
| Comparator Or Baseline | 4-Guanidinobenzoic acid hydrochloride (GBA) requires activation via Vilsmeier-Haack reaction for esterification; achieved 80% yield after activation |
| Quantified Difference | Target compound enables direct acylation without additional activation steps, simplifying synthesis and reducing reagent cost |
| Conditions | Synthesis of camostat mesylate; esterification of GBA with DOHA [2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate] |
Why This Matters
Eliminates the need for separate acid activation steps, reducing synthesis time, reagent costs, and potential side reactions, which is critical for efficient scale-up and procurement decisions.
- [1] Kim, D. N., & Kim, S. C. (2022). A Study on The Synthesis of Camostat Mesylate Using Vilsmeier-Haack Reaction. Applied Chemistry for Engineering, 33(4), 440-443. https://doi.org/10.14478/ace.2022.1060 View Source
